molecular formula C28H27F2N5O5S B1672176 Unii-3WT320F1LY CAS No. 1142057-18-8

Unii-3WT320F1LY

Cat. No. B1672176
M. Wt: 581.6 g/mol
InChI Key: DXPDTYBBNUNWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IRC-083864 is a novel bis quinone inhibitor of CDC25 phosphatases active against human cancer cells.

properties

CAS RN

1142057-18-8

Product Name

Unii-3WT320F1LY

Molecular Formula

C28H27F2N5O5S

Molecular Weight

581.6 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-6-[3-[methyl-[3-[(2-methyl-4,7-dioxo-1,3-benzothiazol-5-yl)amino]propyl]amino]propylamino]-1,3-benzoxazole-4,7-dione

InChI

InChI=1S/C28H25F2N5O5S/c1-14-33-23-24(38)18(13-21(37)27(23)41-14)31-7-3-9-35(2)10-4-8-32-19-12-20(36)22-26(25(19)39)40-28(34-22)16-11-15(29)5-6-17(16)30/h5-6,11-13,31-32H,3-4,7-10H2,1-2H3

InChI Key

DXPDTYBBNUNWEY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCCN(C)CCCNC3=CC(=O)C4=C(C3=O)OC(=N4)C5=C(C=CC(=C5)F)F

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCCN(C)CCCNC3=CC(=O)C4=C(C3=O)OC(=N4)C5=C(C=CC(=C5)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2,5-difluorophenyl)-6-((3-(methyl(3-((2-methyl-4,7-dioxo-4,7-dihydro-1,3-benzothiazol-5-yl)amino)propyl)amino)propyl)amino)-1,3-benzoxazole-4,7-dione
IRC 083864
IRC-083864
IRC083864

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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